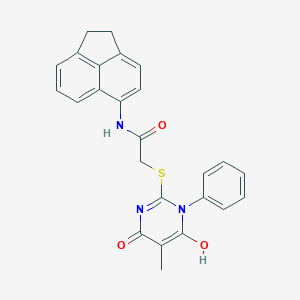
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as a scavenger of free radicals, thereby preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have beneficial effects on various organs, including the liver, kidney, and heart.
Advantages and Limitations for Lab Experiments
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize, and its anticancer activity can be easily measured using various assays. However, it also has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in combination with other anticancer agents, and the study of its effects on various cancer types. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide is a chemical compound with significant potential for various scientific research applications. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity in vivo.
Synthesis Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide involves the reaction of 1,2-dihydroacenaphthylene with 2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl) sulfanylacetic acid. The reaction is catalyzed by a suitable reagent, and the resulting product is purified using appropriate techniques.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide has been studied extensively for its potential applications in various fields. It has been found to possess significant anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
properties
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
|---|---|
Molecular Formula |
C25H21N3O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(6-hydroxy-5-methyl-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-15-23(30)27-25(28(24(15)31)18-7-3-2-4-8-18)32-14-21(29)26-20-13-12-17-11-10-16-6-5-9-19(20)22(16)17/h2-9,12-13,31H,10-11,14H2,1H3,(H,26,29) |
InChI Key |
QPSKMSMQYSJLFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=C(N(C(=NC1=O)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B269621.png)
![(2-chlorophenyl)-N-{3-[2-(4-pyridinyl)vinyl]phenyl}methanesulfonamide](/img/structure/B269625.png)
![N-(3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}phenyl)benzenesulfonamide](/img/structure/B269626.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)


![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)